molecular formula C18H25NO2S B11478933 2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-

2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-

Cat. No.: B11478933
M. Wt: 319.5 g/mol
InChI Key: INDZLDAETJDBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE is a compound that combines the unique structural features of adamantane and thiophene Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of adamantan-1-yl derivatives with thiophene-2-carboxamide. One common method includes the alkylation of thiophene-2-carboxamide with 3-(adamantan-1-yloxy)propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The adamantane moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the thiophene ring can interact with various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
  • N-(4-adamantan-1-yl-thiazol-2-yl)-N’-(3-dimethylamino-propyl)-oxalamide

Uniqueness

N-[3-(ADAMANTAN-1-YLOXY)PROPYL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of adamantane and thiophene in its structure. This combination imparts both rigidity and aromaticity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

N-[3-(1-adamantyloxy)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H25NO2S/c20-17(16-3-1-6-22-16)19-4-2-5-21-18-10-13-7-14(11-18)9-15(8-13)12-18/h1,3,6,13-15H,2,4-5,7-12H2,(H,19,20)

InChI Key

INDZLDAETJDBFK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.